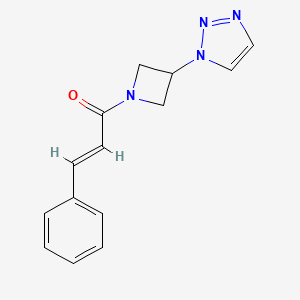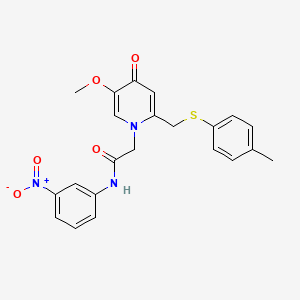![molecular formula C19H10Cl2N2O3S B2906043 2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313470-05-2](/img/structure/B2906043.png)
2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a derivative of coumarin . Coumarin derivatives have been reported as potent acetylcholinesterase inhibitors . They have shown cytotoxicity in the same range as the standard drugs in HEK-293 cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-(2-oxo-2H-chromen-4-yl)acetamides involved the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as molecular docking . The coumarin moiety occupied the peripheral anionic site and showed π-π interaction with Trp278 . The tertiary amino group displayed significant cation-π interaction with Phe329 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reaction of 7-amino-4-methylcoumarin with various organic halides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR . A doublet peak at δ 7.68 (H-5) was attributed to ortho coupling of aromatic proton H-6 with the coupling constant J = 8.80 Hz .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2,5-Dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide, as part of broader compound families, has been synthesized and characterized in several studies, highlighting its potential in scientific research. For example, a study by Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, showcasing the compound's relevance in efficient chemical synthesis processes. These compounds, including 2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide analogs, have been evaluated for cytotoxic activity, indicating their potential application in biomedical research, particularly in studying cancer cell line responses (Gomha & Khalil, 2012).
Application in Antimicrobial Studies
Research into the antimicrobial properties of compounds related to 2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has yielded promising results. A study by Raval, Naik, and Desai (2012) explored the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation, which were then evaluated for antimicrobial activity. This research highlights the compound's potential utility in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Potential in Anticancer Research
The potential application of 2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide in anticancer research is underscored by studies focusing on the synthesis and evaluation of similar compounds. For instance, Ravinaik et al. (2021) designed and synthesized a series of compounds with structural similarities, which were then assessed for their anticancer activity against various cancer cell lines. These studies provide a foundation for further exploration of 2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide in oncological research, potentially leading to the development of new therapeutic agents (Ravinaik et al., 2021).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The orientation of the thiazole ring towards the target site can also vary, with possible orientations being nitrogen orientation, sulfur orientation, and parallel orientation .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-11-5-6-14(21)12(8-11)17(24)23-19-22-15(9-27-19)13-7-10-3-1-2-4-16(10)26-18(13)25/h1-9H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIRCFGOWHJHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2905966.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905967.png)
![5,7-Dimethyl-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2905969.png)
![4-benzyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2905970.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2905974.png)
![2-Ethyl-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2905975.png)
![5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2905976.png)

![2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2905982.png)